molecular formula C8H15ClN4O2 B8489669 4,6-Dimethoxy-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride CAS No. 87024-55-3

4,6-Dimethoxy-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride

Cat. No. B8489669
M. Wt: 234.68 g/mol
InChI Key: JUZRGPJNDNWEKH-UHFFFAOYSA-M
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Patent
US04565567

Procedure details

A solution of 25.0 g of the product from Example 1 in 340 ml dry acetone and 140 ml dry tetrahydrofuran was treated at 0° C. with 21.5 ml of liquid trimethylamine, added over a period of 10 minutes. The resulting thick white reaction mixture was stirred at room temperature for 3 hours. Filtration under nitrogen and drying in vacuo gave 30.4 g of trimethyl(4,6-dimethoxy-1,3,5-triazin-2-yl)ammonium chloride as a white powder, m.p. 130°-134° C.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH3:12][N:13]([CH3:15])[CH3:14]>CC(C)=O.O1CCCC1>[Cl-:1].[CH3:12][N+:13]([CH3:15])([CH3:14])[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Name
liquid
Quantity
21.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
340 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting thick white reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a period of 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filtration under nitrogen
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Cl-].C[N+](C1=NC(=NC(=N1)OC)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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